SPDP-PEG8-酸

描述

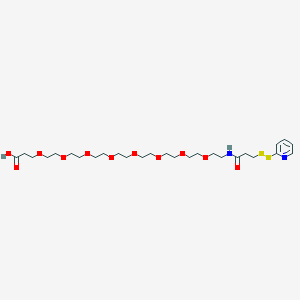

SPDP-PEG8-acid is a heterobifunctional PEG linker . It contains SPDP crosslinker and carboxylic acid moieties . SPDP contains a cleavable disulfide bond and can react with amine and thiol groups . It has a molecular weight of 638.8 g/mol .

Molecular Structure Analysis

The molecular formula of SPDP-PEG8-acid is C27H46N2O11S2 . It contains SPDP crosslinker and carboxylic acid moieties .Physical And Chemical Properties Analysis

SPDP-PEG8-acid has a molecular weight of 638.8 g/mol . Its molecular formula is C27H46N2O11S2 . Other specific physical and chemical properties are not provided in the search results.科学研究应用

PNA-Rose Bengal Conjugates

SPDP-PEG8-acid在开发与Rose Bengal结合的肽核酸(PNA)共轭物中发挥作用,用于DNA的光调制。这种方法具有选择性光动力疗法(sPDT)的潜力,提供了特异性序列、细胞渗透性和光活化治疗选择(Shemesh & Yavin, 2015)。

Block Catiomer Polyplexes

SPDP-PEG8-acid促进了具有控制阳离子电荷和二硫键交联密度的块状阳离子聚合物复合物的开发。这些复合物在细胞外介质中具有高稳定性,并且能够有效地释放质粒DNA到细胞内,增强转染效率(Miyata et al., 2004)。

Peptide Nucleic Acid Delivery

当与通过二硫键连接到聚乙烯亚胺的肽核酸(PNA)共轭时,该化合物对增强细胞递送和反义效应起到了关键作用。与其他共轭物相比,这种方法显著增加了反义活性(Berthold, Shiraishi & Nielsen, 2010)。

Nanodrug Design for miRNA Targeting

在针对肿瘤细胞miRNA的纳米药物设计中,SPDP-PEG8-acid被用于增强miRNA抑制的效率。这有助于进入细胞质细胞区,并与配对miRNA发生作用(Yoo et al., 2014)。

Drug Delivery with Hydroxyapatite Nanoparticles

研究了在叶酸修饰的聚乙二醇功能化羟基磷灰石纳米颗粒的表面修饰和药物递送中SPDP-PEG8-acid的应用。这种方法在类似紫杉醇的药物持续释放方面表现出潜力(Venkatasubbu et al., 2013)。

pH-Responsive Nanocarriers

SPDP-PEG8-acid有助于开发pH响应型纳米载体,增强HER2适配体在HER2阳性乳腺癌细胞中的细胞毒性。这项研究突显了这种载体在基于核酸的癌症治疗中的潜力(Shen et al., 2018)。

Antibody Conjugated Quantum Dots

在合成用于肿瘤特异性成像的生物活性抗体共轭量子点时,使用了SPDP-PEG8-acid将西妥昔单抗与量子点结合,展示了有效的肿瘤EGFR过表达成像(Lee et al., 2010)。

Plant Growth and Drought Resistance

SPDP-PEG8-acid参与了对诱导植物细胞多胺变化、改善生长和抗旱性的Bacillus megaterium BOFC15的研究。这项研究突显了其在农业应用中的潜力(Zhou et al., 2016)。

Gene-Activated Matrices

该化合物在TGF-beta 1基因激活基质中的应用中发挥作用,有助于BMSCs的成骨分化。这为骨组织工程提供了一种新颖方法(Pan, Zheng & Guo, 2007)。

Peptide and Protein PEGylation

SPDP-PEG8-acid在肽和蛋白质PEG化的化学中发挥作用,增强了治疗蛋白质和肽的稳定性和生物利用度(Roberts, Bentley & Harris, 2002)。

Magnetic Iron Oxide Nanoparticles

已探讨了其在合成用于肿瘤成像和药物递送的PEG化硅烷包被磁性氧化铁纳米颗粒中的应用,展示了尺寸依赖的肿瘤积累(Larsen et al., 2009)。

Non-Covalent Protein Pegylation

该化合物已被研究,用于非共价蛋白质PEG化,使用PEG-亚硝基三乙酸衍生物,提供了一种蛋白质修饰的替代方法 (Mero et al., 2011)。

基因传递系统

SPDP-PEG8-酸已被用于开发针对基因传递系统的靶向基因传递系统,如Trastuzumab-聚乙烯亚胺-聚乙二醇共轭物,用于特异性基因传递到表达Her2的细胞系 (Germershaus et al., 2006)。

具有改进靶向性的基因传递

该化合物有助于创造具有改进靶向性和选择性的PEG化CPP基因载体,用于特定细胞类型 (Khalil & Harashima, 2018)。

基于纳米颗粒的药物和基因传递

SPDP-PEG8-酸在通过PEG化提高纳米颗粒药物和基因传递效率中发挥重要作用,增强循环时间和生物分布 (Suk et al., 2016)。

克服PEG困境

针对肿瘤的基因传递的多功能包膜型纳米器件(MEND)的研究突出了克服基因传递中的“PEG困境”的策略,对癌症治疗至关重要 (Hatakeyama, Akita & Harashima, 2011)。

靶向癌症治疗

SPDP-PEG8-酸被用于开发基于叶酸共轭聚多巴胺修饰介孔二氧化硅纳米颗粒的pH敏感传递载体,用于靶向癌症治疗 (Cheng et al., 2017)。

吸附研究

研究了其在聚乙二醇8000的吸附以及在高氯酸溶液中与Cl−离子的共吸附作用,为表面化学应用提供了见解 (Bahena et al., 2004)。

抗体共轭中的亲水连接剂

SPDP-PEG8-酸在合成亲水杂二功能交联剂用于抗体共轭中起着关键作用,提高了抗体药物共轭物的效力和选择性 (Zhao et al., 2011)。

增强脂质体阿霉素的肿瘤分布

使用SPDP-PEG8-酸将重组人血清白蛋白与PEG脂质体结合,改善了脂质体阿霉素的肿瘤分布和治疗指数,表明在癌症治疗中具有潜力 (Yokoe et al., 2008)。

安全和危害

作用机制

Target of Action

SPDP-PEG8-Acid is a heterobifunctional PEG linker . The primary targets of this compound are amine and thiol groups . These groups are commonly found in proteins and other biological molecules, making them ideal targets for the action of SPDP-PEG8-Acid.

Mode of Action

The SPDP-PEG8-Acid compound contains an SPDP crosslinker and carboxylic acid moieties . The SPDP part of the molecule contains a cleavable disulfide bond . This bond can react with amine and thiol groups, forming a covalent bond with them . This allows the compound to link two separate molecules together, a process known as crosslinking .

Biochemical Pathways

Given its function as a crosslinker, it can be inferred that it plays a role in the intracellular crosslinking process . This process is crucial in various biological functions, including cell signaling and protein function.

Result of Action

The primary result of the action of SPDP-PEG8-Acid is the formation of crosslinks between molecules containing amine and thiol groups . This can lead to changes in the structure and function of these molecules, potentially influencing various cellular processes.

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N2O11S2/c30-25(5-24-41-42-26-3-1-2-6-29-26)28-7-9-34-11-13-36-15-17-38-19-21-40-23-22-39-20-18-37-16-14-35-12-10-33-8-4-27(31)32/h1-3,6H,4-5,7-24H2,(H,28,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWMKNTUPXBDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46N2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114428 | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334177-96-6 | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide](/img/structure/B610867.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)